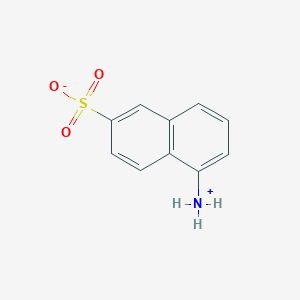

5-Amino-2-naphthalenesulfonic acid

概要

説明

5-アミノナフタレン-2-スルホン酸は、アミノナフタレンスルホン酸類に属する有機化合物です。これは、2環式芳香族炭化水素であるナフタレンから誘導され、ナフタレン環の特定の位置にアミノ基とスルホン酸基が置換されています。 この化合物は無色の固体であり、主に染料の合成における前駆体として使用されます .

2. 製法

合成ルートと反応条件

5-アミノナフタレン-2-スルホン酸は、いくつかの方法で合成することができます。 一般的な方法の1つは、1-ニトロナフタレン-5-スルホン酸を水酸化ナトリウムで還元することによって、5-アミノ-1-ナフトールに変換する方法です . 別の方法は、過硫酸ナトリウムまたは過ヨウ素酸カリウムを使用して、5-または8-アミノナフタレン-2-スルホン酸を酸化重合する方法です .

工業的生産方法

工業的には、5-アミノナフタレン-2-スルホン酸の製造は、1-アミノナフタレンのスルホン化が頻繁に用いられます。 このプロセスは、ナフタレン環の所望の位置にスルホン酸基を選択的に導入するために、制御された条件下で行われます .

作用機序

5-アミノナフタレン-2-スルホン酸の作用機序は、特定の分子標的および経路との相互作用を含みます。 たとえば、生物系では、硝酸還元酵素などの酵素の基質として作用し、硝酸の亜硝酸への還元を促進することができます . この化合物のスルホン酸基は、さまざまな化学反応に参加することを可能にするため、合成化学における汎用性の高い中間体となります .

生化学分析

Biochemical Properties

It has been used in the synthesis of nitrate reductase and detection of nitrate reduction by anaerobic bacteria

Cellular Effects

Given its role in the synthesis of nitrate reductase, it may influence cell function by participating in nitrate reduction processes

Molecular Mechanism

It is known to participate in the synthesis of nitrate reductase, suggesting it may interact with this enzyme

準備方法

Synthetic Routes and Reaction Conditions

5-Aminonaphthalene-2-sulfonic acid can be synthesized through several methods. One common method involves the reduction of 1-nitronaphthalene-5-sulfonic acid using sodium hydroxide, which converts it to 5-amino-1-naphthol . Another method involves the oxidative polymerization of 5- or 8-aminonaphthalene-2-sulfonic acid using sodium persulfate or potassium periodate .

Industrial Production Methods

In industrial settings, the production of 5-aminonaphthalene-2-sulfonic acid often involves the sulfonation of 1-aminonaphthalene. This process is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the naphthalene ring .

化学反応の分析

反応の種類

5-アミノナフタレン-2-スルホン酸は、以下のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するキノンを形成するために酸化することができます。

還元: 還元反応は、それを異なるアミンまたはヒドロキシル誘導体に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと重クロム酸ナトリウムがあります。

還元: 水素化ホウ素ナトリウムと、触媒存在下での水素ガスがよく用いられます。

生成される主な生成物

酸化: キノンおよびその他の酸化された誘導体。

還元: アミンとヒドロキシル誘導体。

置換: さまざまな置換ナフタレン誘導体

4. 科学研究への応用

5-アミノナフタレン-2-スルホン酸は、科学研究で幅広い用途を持っています。

科学的研究の応用

5-Aminonaphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of dyes and pigments.

Industry: It is used in the production of various dyes and pigments, contributing to the textile and printing industries

類似化合物との比較

類似化合物

1-アミノナフタレン-4-スルホン酸:

1-アミノナフタレン-5-スルホン酸: ローラン酸としても知られており、プルプリン酸の製造に使用されます.

1-アミノナフタレン-6-スルホン酸: クレベ酸としても知られており、さまざまな染料の合成に使用されます.

独自性

5-アミノナフタレン-2-スルホン酸は、その特定の置換パターンにより、独自のものであり、異なる化学的特性と反応性を示します。 導電性ポリマーを形成するために酸化重合を起こすことができることは、他の同様の化合物とは異なります .

特性

IUPAC Name |

5-azaniumylnaphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPJYQYRSWYIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-79-9 | |

| Record name | 5-Amino-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 5-Amino-2-naphthalenesulfonic acid?

A1: this compound, also known as 1,6-Cleve's acid, exists as a zwitterion in its crystalline form. This means the molecule carries both a positive and negative charge. [] Its molecular formula is C10H9NO3S.

Q2: How is this compound used in material science?

A2: this compound is a valuable building block for synthesizing conducting polymers. It can be polymerized alone or copolymerized with other monomers like aniline. These polymers find applications in various fields like supercapacitors due to their charge storage capabilities. [, , , ] For example, electrodes made from poly(this compound-co-o-aminophenol) demonstrated promising performance in flexible supercapacitors. []

Q3: Are there any studies on the morphology of polymers derived from this compound?

A3: Yes, research indicates that the morphology of poly(aniline-co-aminonaphthalene sulfonic acid) (PANI-ANSA) is influenced by the molar ratio of aniline to this compound during synthesis. Higher ratios favor the formation of nanotubes, while lower ratios lead to a granular morphology. []

Q4: What are the advantages of incorporating this compound into conducting polymers like polyaniline?

A4: Incorporating this compound into polyaniline results in self-doping, enhancing the polymer's solubility in basic solutions and increasing its electrical conductivity compared to pristine polyaniline. [] Additionally, the presence of covalently bound SO3H groups improves the thermal stability of the copolymer. []

Q5: Can this compound be used to create composites?

A5: Yes, this compound has been used in the synthesis of electrically conductive and ferromagnetic composites. For example, nanocomposites of iron oxide (Fe3O4) with sulfonated polyaniline, specifically poly(aniline-co-aminonaphthalenesulfonic acid) [SPAN(ANSA)], were successfully synthesized. []

Q6: What are the properties of these iron oxide-based nanocomposites?

A6: These nanocomposites exhibit enhanced properties compared to pristine polymers. This includes higher crystallinity, improved thermal stability, and increased electrical conductivity. They also show ferromagnetic behavior at room temperature. []

Q7: How is this compound metabolized by bacteria?

A7: Certain bacterial strains can metabolize this compound, converting it into 5-hydroxyquinoline-2-carboxylate (5H2QC) via a spontaneous cyclization reaction. This process can limit the oxidation of this compound by hindering NADH regeneration. []

Q8: Are there any analytical methods used to study this compound and its derivatives?

A8: Various analytical techniques are employed to characterize this compound and its derivatives. These include:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation. [] FTIR spectroscopy provides insights into the structure of composites. [] UV-Visible spectroscopy is used to characterize polymers. []

- Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to study the morphology and size of nanoparticles in composites. []

- Electrochemical techniques: Electrochemical quartz-crystal microbalance is used to investigate the electropolymerization process. [] Cyclic voltammetry is used to characterize the electrochemical behavior of the polymer. [, ]

- Other Techniques: X-Ray Diffraction (XRD) is used to analyze the crystal structure of materials. [] Thermogravimetric analysis (TGA) is used to study the thermal stability of polymers and composites. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。